Acarbose is classified as a pseudotetrasaccharide and is categorized under the class of carbohydrate metabolism inhibitors. It is used clinically to manage diabetes by inhibiting enzymes that digest carbohydrates. Acarbose-d4, being a labeled version of acarbose, is utilized mainly in research settings to trace metabolic pathways and study pharmacodynamics without interference from naturally occurring isotopes.
The synthesis of acarbose-d4 involves several steps that modify the natural biosynthetic pathway of acarbose to incorporate deuterium. The process typically starts with the preparation of key intermediates such as dTDP-4-amino-4,6-dideoxy-α-D-glucose. Techniques such as enzymatic reactions catalyzed by glycosyltransferases are employed to assemble the final structure.
Deuteration can be achieved through various chemical methods, including:
These methods ensure that the resulting compound retains the biological activity characteristic of acarbose while allowing for precise tracking in metabolic studies.
Acarbose-d4 retains a similar molecular structure to acarbose, with the primary difference being the substitution of four hydrogen atoms with deuterium atoms. The molecular formula for acarbose is , and for acarbose-d4, it would be .
Key structural features include:
The structural representation can be analyzed using techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry, which confirm the incorporation of deuterium.
Acarbose-d4 participates in similar enzymatic reactions as acarbose, primarily acting on α-glucosidase enzymes in the intestines. The mechanism involves:
Research has shown that while acarbose is metabolized by gut microbiota into various products (e.g., acarviosine), acarbose-d4 may exhibit altered metabolic pathways due to its isotopic labeling.
Acarbose-d4 inhibits carbohydrate digestion by competitively binding to α-glucosidase enzymes located in the brush border of the small intestine. This inhibition leads to:
The mechanism relies on structural mimicry; acarbose-d4 resembles maltotetraose, allowing it to fit into the active site of α-glucosidases effectively.
Acarbose-d4 shares many physical properties with its parent compound but exhibits unique characteristics due to deuteration:
Properties such as pKa values suggest that acarbose-d4 maintains a stable charge profile under physiological conditions, facilitating its action in the gastrointestinal tract.
Acarbose-d4 is primarily used in research applications:
The molecular architecture of acarbose-d4 (systematic name: O-4,6-dideoxy-4-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(([²H]hydroxymethyl)cyclohex-2-en-1-yl]amino]-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose-d4) features deuterium incorporation at four specific positions:
This targeted labeling yields a molecular weight of 649.63 g/mol (versus 645.60 g/mol for unlabeled acarbose), corresponding to a +4.03 Da mass shift critical for mass spectrometric differentiation. The deuterium enrichment typically exceeds 95-98% isotopic purity, minimizing spectral interference from natural abundance isotopes [2] [5].
Table 1: Structural and Physicochemical Properties of Acarbose-d4
Property | Specification |
---|---|
Molecular Formula | C₂₅H₃₉D₄NO₁₈ |
CAS Registry Number | 1260619-60-0 |
Exact Mass | 649.63 g/mol |
Hydrogen Bond Donors | 14 |
Hydrogen Bond Acceptors | 19 |
Topological Polar Surface Area | 321.17 Ų |
Isotopic Purity | ≥95% atom D enrichment |
Deuterium Positions | Cyclitol-CH₂OH → CD₂OH; reducing glucose anomeric H → D |
The stereochemical configuration remains identical to native acarbose, preserving its bioactive conformation as a transition state mimic for α-glucosidase enzymes. Deuterium-induced bond lengthening (C-D: ~1.09 Å vs C-H: ~1.08 Å) minimally impacts molecular volume (<1% increase), ensuring retention of enzymatic binding kinetics while enabling analytical discrimination [9] [10].
The strategic deuteration of acarbose creates a mass spectrometric "signature" that revolutionizes quantitative analysis in complex biological matrices. The +4 Da mass shift provides unambiguous separation from unlabeled acarbose (m/z 646 → 650 for [M+H]⁺ ions) and endogenous matrix components, significantly enhancing signal-to-noise ratios during mass detection [2] [6].
Acarbose-d4: Q1 m/z 650 → Q3 m/z 368 (corresponding deuterated fragment)This parallel monitoring achieves quantification limits ≤0.1 ng/mL in plasma/serum matrices [8].
Isotope Dilution Assays: Equilibrium dialysis studies utilize acarbose-d4 to measure free versus protein-bound acarbose fractions without requiring physical separation. The deuterated analog equilibrates identically with binding proteins while remaining spectrally distinct during MS detection [6].
Parent Compound Discrimination: In absorption/distribution studies, acarbose-d4 administration allows differentiation between administered drug versus dietary oligosaccharides. The deuterium signature persists through phase I/II metabolism, enabling detection of intact parent compound in tissues with minimal background interference [2].
Metabolite Identification: Co-administration of acarbose-d4 with native drug creates "isotope doublets" in mass spectra (differing by 4 Da), facilitating rapid identification of drug-derived metabolites. This approach confirmed microbial degradation as the primary metabolic route (>80% of dose) through detection of deuterated acarviosine-glucose fragments in fecal matter [9].
Table 2: Mass Spectrometric Advantages Enabled by Deuteration
Analytical Challenge | Solution via Acarbose-d4 | Detection Enhancement Factor |
---|---|---|
Matrix Suppression (Plasma) | Co-elution compensates ionization variance | 3-5x signal stability improvement |
Metabolite Background Interference | Deuterium mass tags differentiate drug-related ions | >90% interference reduction |
Low Abundance Quantification | Absence of chemical noise at m/z 650 | LOD improvement from 5 → 0.2 ng/mL |
Metabolic Stability Assessment | Kinetic isotope effects at C-D bonds slow metabolism | 2-3x extended detection window |
The kinetic isotope effect (KIE) from deuterium substitution may reduce enzymatic degradation rates at labeled positions. While not the primary purpose of acarbose-d4 design, this property fortuitously extends the detection window for the intact molecule during in vitro metabolism studies using hepatic microsomes or intestinal homogenates [7].
CAS No.: 15751-45-8
CAS No.: 1129-89-1
CAS No.:
CAS No.: